2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone
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Description
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, also known as 2-CME, is a synthetic compound that belongs to the piperidin-1-yl-ethanone family. It is a colorless, odorless, crystalline solid that is soluble in water and alcohol. 2-CME is widely used in scientific research, especially in the fields of organic chemistry and medicinal chemistry.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- A study demonstrates the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone, a related compound to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, which can undergo various reactions to yield compounds with potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Spectroscopic Characterization
- Research includes the synthesis of 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone, a compound with a similar structure, characterized using various spectroscopic methods (Govindhan et al., 2017).
Antibacterial and Antimicrobial Studies
- Another related compound, 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, has been synthesized and evaluated for antimicrobial activity, showing potential as new lead molecules in antibacterial research (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Crystallographic Analysis
- Research on a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a new anti-tuberculosis drug candidate, includes the structural characterization of a compound similar to this compound (Eckhardt et al., 2020).
Enaminones and Hydrogen-bonding Patterns
- A study on enaminones, compounds related to this compound, focuses on their hydrogen-bonding patterns, which are crucial for understanding the compound's properties (Balderson et al., 2007).
properties
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-3-2-4-11(6-8)9(12)5-10/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMZIDMISUVNMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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